4-Methyl-1,3-thiazol-5-amine
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Overview
Description
4-Methyl-1,3-thiazol-5-amine is a heterocyclic organic compound that features a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Mechanism of Action
- Thiazoles are known to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties .
- For example, Voreloxin, a thiazole derivative, binds to DNA and interacts with topoisomerase II, leading to DNA double-strand breaks and cell death .
Target of Action
- primarily targets specific proteins or enzymes within cells. Unfortunately, I couldn’t find specific information on its primary targets. However, thiazoles, including this compound, have diverse biological activities and are found in various biologically active molecules .
Mode of Action
Biochemical Analysis
Biochemical Properties
Thiazoles are known to interact with various enzymes, proteins, and other biomolecules . For instance, thiazole derivatives have been found to exhibit antioxidant properties, suggesting that they may interact with enzymes involved in oxidative stress .
Cellular Effects
Thiazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of different dosages of 4-Methyl-1,3-thiazol-5-amine in animal models have not been reported. Thiazole derivatives have been studied for their effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Thiazole derivatives are known to interact with various transporters and binding proteins, and can influence their localization or accumulation .
Subcellular Localization
Thiazole derivatives may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,3-thiazol-5-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of α-oxodithioesters with tosylmethyl isocyanide in the presence of a base like potassium hydroxide (KOH) to form the thiazole ring . Another approach involves the cyclization of ethyl isocyanoacetate with α-oxodithioesters in the presence of DBU/EtOH to yield the desired thiazole derivative .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of automated reactors to control temperature, pressure, and reaction time precisely .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1,3-thiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, and nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives .
Scientific Research Applications
4-Methyl-1,3-thiazol-5-amine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
4-Methyl-1,3-thiazol-5-amine can be compared with other thiazole derivatives such as:
2-Aminothiazole: Known for its antimicrobial and antifungal properties.
4-Methyl-1,3-thiazole-5-carboxylic acid: Used in the synthesis of various bioactive compounds.
Thiamine (Vitamin B1): A naturally occurring thiazole derivative essential for carbohydrate metabolism and nervous system function.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives .
Properties
IUPAC Name |
4-methyl-1,3-thiazol-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S/c1-3-4(5)7-2-6-3/h2H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHFLJOHGQJKFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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